Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a cyano group, and a 2-fluorophenyl substituent at the 4-position of the piperidine ring. This compound is primarily used in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, antiviral agents, and anticancer drugs . Its structural features—such as the electron-withdrawing cyano group and lipophilic fluorine atom—enhance metabolic stability and blood-brain barrier permeability, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJWDHWKTRJWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678152 | |
| Record name | tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726198-18-1 | |
| Record name | tert-Butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions. The cyano group and the fluorophenyl moiety are then introduced through subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate serves as a crucial intermediate in organic synthesis. Its structural components allow for the formation of more complex molecules through various chemical reactions. The cyano group is particularly useful for further functionalization, enabling the development of diverse chemical entities that are valuable in pharmaceuticals and agrochemicals .
Medicinal Chemistry
This compound has been investigated for its potential biological activities, making it a candidate for drug development. Research indicates that it may interact with specific biological targets such as enzymes or receptors involved in disease pathways. For instance:
- Therapeutic Potential : Studies suggest that the compound may exhibit properties beneficial for treating diseases by modulating enzyme activity or receptor interactions.
- Lead Compound : Its unique structure positions it as a lead compound for developing new pharmaceuticals targeting various conditions, including neurodegenerative diseases and cancers .
Material Science
In the field of material science, this compound is utilized in synthesizing advanced materials such as polymers and coatings. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Case Study 1: Drug Development
A recent study explored the synthesis of derivatives of this compound to evaluate their pharmacological profiles. The derivatives demonstrated varying degrees of activity against specific cancer cell lines, highlighting the compound's potential as a scaffold for anticancer agents.
Case Study 2: Material Applications
Research conducted on the incorporation of this compound into polymer composites showed improved thermal stability and mechanical strength compared to traditional materials. These findings suggest that the compound can be effectively used to enhance the performance characteristics of industrial materials.
Mechanism of Action
The mechanism by which tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group and fluorophenyl moiety can play crucial roles in binding to these targets and modulating their activity.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in disease pathways. For example, it could inhibit an enzyme that is overactive in a particular disease state, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 4-position of the piperidine ring or the aromatic moiety. Below is a comparative analysis:
Key Observations :
- Cyano Group: Enhances hydrogen-bonding capacity and rigidity, critical for target binding in enzyme inhibitors .
- Fluorine Substituents : Ortho-fluorine (as in the target compound) improves steric hindrance and metabolic resistance compared to para-fluorine analogs .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₄FN₂O₂ | C₁₆H₂₂FNO₂ | C₁₈H₂₃F₂N₂O₂ |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Solubility | Low in water; soluble in DMSO, THF | Moderate in ethanol | Low in water |
Biological Activity
Tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS No. 726198-18-1) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a cyano group and a 2-fluorophenyl moiety. The general formula is , with a molecular weight of approximately 304.36 g/mol.
The synthesis typically involves several steps:
- Formation of the piperidine ring.
- Introduction of the cyano group.
- Incorporation of the fluorophenyl substituent under acidic or basic conditions, often utilizing sodium hydride in dimethyl sulfoxide (DMSO) as a solvent .
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, contributing to its pharmacological effects. The cyano and fluorophenyl groups are crucial for binding affinity and selectivity towards these targets .
Therapeutic Applications
Research indicates that this compound may serve as a lead structure in drug development, particularly for targeting various diseases. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, related compounds have shown IC50 values in the micromolar range, indicating significant antiproliferative effects .
- Antiparasitic Properties : Some studies highlight the compound's potential against protozoan parasites, suggesting it may inhibit specific stages of their life cycle, although detailed investigations are still required .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line/Target | IC50 Value (µM) | Observations |
|---|---|---|---|
| MCF-7 | 0.48 | Induces apoptosis via caspase activation | |
| U-937 | 0.78 | Significant cytotoxicity observed | |
| C. parvum | 2.1 | Inhibits late-stage growth |
Comparisons with Similar Compounds
When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific substituents:
Table 2: Comparison with Similar Piperidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyano and fluorophenyl groups | Anticancer activity |
| Tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate | Cyano and para-fluorobenzyl groups | Moderate cytotoxicity |
| Tert-butyl cyano(4-fluorophenyl)methylcarbamate | Cyano and methylcarbamate | Limited activity reported |
Q & A
Q. What synthetic strategies are recommended for synthesizing tert-butyl 4-cyano-4-(2-fluorophenyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperidine ring via cyclization or reductive amination.
- Step 2 : Introduction of the 2-fluorophenyl group using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Step 3 : Cyanidation via nucleophilic substitution (e.g., using KCN or CuCN) at the 4-position of the piperidine ring.
- Step 4 : Boc (tert-butyloxycarbonyl) protection of the piperidine nitrogen to enhance stability .
- Key Reagents : Boc anhydride, palladium catalysts for coupling reactions, and cyanide sources.
- Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-alkylation or side products.
Q. How should researchers purify this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water or acetonitrile) to achieve high-purity crystals.
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm via mass spectrometry (MS) for molecular ion peaks .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use respiratory protection (N95 masks) in non-ventilated areas .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Neutralize cyanide-containing residues before disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
- Methodological Answer :
- NMR Analysis : Compare experimental H/C NMR spectra with computational predictions (e.g., DFT-based simulations). Address solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) by repeating experiments in multiple solvents .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by determining the crystal structure.
- IR Validation : Confirm cyano group presence via sharp peaks near 2200–2250 cm⁻¹ and rule out nitrile hydrolysis .
Q. What computational models predict the reactivity of the cyano group in this compound?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic effects of the cyano group. Use software like Gaussian or ORCA.
- Molecular Docking : Evaluate interactions with biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger Suite. Focus on hydrogen bonding and steric effects of the fluorophenyl moiety .
- Reactivity Predictions : Simulate nucleophilic/electrophilic attack sites using partial charge maps (e.g., Mulliken charges) .
Q. How to analyze the compound’s stability under varying pH, temperature, and light conditions?
- Methodological Answer :
- Stress Testing :
- Thermal Stability : Heat samples to 40–80°C for 24–72 hours; monitor degradation via LC-MS.
- Photostability : Expose to UV light (254 nm) and analyze for isomerization or ring-opening products.
- pH Stability : Incubate in buffers (pH 1–13) and quantify hydrolytic degradation using NMR or HPLC .
- Kinetic Analysis : Plot degradation curves to determine half-life () and activation energy () for decomposition pathways.
Data Contradiction Analysis
Q. How to address discrepancies in reported physical properties (e.g., melting point, solubility)?
- Methodological Answer :
- Reproducibility Checks : Repeat measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points).
- Solubility Profiling : Test in multiple solvents (e.g., DMSO, ethanol, water) under controlled temperatures. Compare with literature values for structurally similar tert-butyl piperidine derivatives .
- Crystallinity Effects : Assess if polymorphic forms (e.g., amorphous vs. crystalline) explain variations in reported data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
